9-Ethynyl-9-fluorenol
Overview
Description
9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C15H10O It is a derivative of fluorene, characterized by the presence of an ethynyl group and a hydroxyl group attached to the ninth carbon of the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethynyl-9-fluorenol typically involves the reaction of 9-fluorenone with ethynylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 9-ethynyl-9-fluorenone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 9-ethynyl-9-fluorenylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by reaction with nucleophiles.
Major Products Formed:
Oxidation: 9-Ethynyl-9-fluorenone.
Reduction: 9-Ethynyl-9-fluorenylmethanol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-Ethynyl-9-fluorenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 9-Ethynyl-9-fluorenol is primarily based on its ability to interact with various molecular targets through its ethynyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes easily, facilitating its access to intracellular targets .
Comparison with Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene, similar in structure but lacking the ethynyl group.
9-Ethynylfluorene: Similar to 9-Ethynyl-9-fluorenol but without the hydroxyl group.
Uniqueness: this compound stands out due to the presence of both the ethynyl and hydroxyl groups, which confer unique reactivity and potential for diverse applications. Its dual functional groups allow it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
9-ethynylfluoren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
Record name | 9-Ethynyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13461-74-0 | |
Record name | 9-Ethynyl-9-fluorenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?
A: this compound is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []
Q2: What unique optical properties does this compound and its derivatives exhibit?
A: Poly(this compound), a polymer derived from this compound, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []
Q3: How is this compound employed in the synthesis of organometallic compounds?
A: this compound serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of this compound as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.
Q4: Are there any studies on the charge density distribution within the this compound molecule?
A: Yes, researchers have investigated the experimental charge density distribution of crystalline this compound using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.
Q5: What are the potential applications of this compound derivatives in material science?
A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(this compound) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.
Q6: Are there any known reactions of this compound with thionyl chloride?
A: While specific details about the reaction of this compound with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of this compound and its potential as a synthetic intermediate.
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